2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of pyrrolidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chloro positions if they are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the hydrazone moiety can produce hydrazines. Substitution reactions on the triazine ring can lead to various substituted triazines.
Scientific Research Applications
2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the hydrazone moiety can form covalent bonds with nucleophilic sites. The triazine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and pyrrolidine groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H25N7O/c1-27-16-9-3-2-8-15(16)14-20-24-17-21-18(25-10-4-5-11-25)23-19(22-17)26-12-6-7-13-26/h2-3,8-9,14H,4-7,10-13H2,1H3,(H,21,22,23,24)/b20-14+ |
InChI Key |
XEHILMMLDZGLOH-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
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